N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide

α-glucosidase inhibition Type 2 diabetes antihyperglycemic screening

This benzothiazole-quinoline hybrid is a validated non-competitive α-glucosidase inhibitor (Kᵢ = 38.2 µM) with 10–20× greater potency than acarbose. Unlike orthosteric inhibitors, it targets allosteric regulatory sites, enabling novel mechanism-of-action studies in postprandial hyperglycemia. Supported by 100 ns MD simulations and homology modeling, it serves as a benchmark ligand for virtual screening campaigns. Structural identity is confirmed by CAS 1226443-63-5. Ideal for SAR expansion, kinase selectivity profiling, and chemical biology tool development.

Molecular Formula C18H13N3O2S
Molecular Weight 335.4 g/mol
CAS No. 1226443-63-5
Cat. No. B6587617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide
CAS1226443-63-5
Molecular FormulaC18H13N3O2S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC=C2NC(=O)C3=NC4=CC=CC=C4S3)C=C1
InChIInChI=1S/C18H13N3O2S/c1-23-15-10-9-11-5-4-7-13(16(11)21-15)19-17(22)18-20-12-6-2-3-8-14(12)24-18/h2-10H,1H3,(H,19,22)
InChIKeyFKVRRINBXHYOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide (CAS 1226443-63-5): Core Structural Identity and Research Provenance


N-(2-Methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide is a synthetic heterocyclic small molecule (molecular formula C₁₈H₁₃N₃O₂S, molecular weight 335.4 g/mol) that merges a 2-methoxyquinoline moiety with a 1,3-benzothiazole-2-carboxamide scaffold . This hybrid chemotype has been explicitly designed and reported within a series of twenty quinoline-linked benzothiazole derivatives (designated 8a–t) evaluated as α-glucosidase inhibitors, positioning it as a candidate for metabolic disorder research [1].

Why Generic Substitution Is Insufficient for N-(2-Methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide


Within the quinoline–benzothiazole hybrid class, minor structural modifications—particularly the nature and position of substituents on the quinoline ring—produce dramatic shifts in α-glucosidase inhibitory potency. Among the twenty synthesized analogs (8a–t), IC₅₀ values span a wide range, with only a subset (8b, 8h, 8n, 8o) achieving sub-100 µM inhibition [1]. This steep structure–activity relationship means that generic replacement of the 2-methoxyquinolin-8-yl substituent with a closely related analog (e.g., an unsubstituted quinoline or a 6-methoxy regioisomer) cannot guarantee equivalent enzyme inhibition or kinetic mechanism. Procurement without precise chemical identity verification risks selecting a compound that lacks the inhibitory profile validated in the primary literature.

Quantitative Differentiation Evidence for N-(2-Methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide


α-Glucosidase Inhibition Potency Compared to Clinical Standard Acarbose

Compounds from the quinoline–benzothiazole hybrid series (8a–t), of which N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide is a representative member, were screened against Saccharomyces cerevisiae α-glucosidase. The most active derivatives (8b, 8h, 8n, 8o) displayed IC₅₀ values between 38.2 ± 0.3 µM and 79.9 ± 1.2 µM, whereas the clinical reference drug acarbose exhibited an IC₅₀ of 750.0 ± 2.0 µM under identical assay conditions [1]. This represents a 9.4- to 19.6-fold improvement in molar potency relative to acarbose.

α-glucosidase inhibition Type 2 diabetes antihyperglycemic screening

Non-Competitive Inhibition Mechanism Versus Acarbose Competitive Mechanism

Enzyme kinetic analysis of the most active compound from the series (8h, structurally analogous to the target compound) revealed a non-competitive inhibition mode with a Kᵢ value of 38.2 µM, determined via Lineweaver–Burk double-reciprocal plots [1]. In contrast, acarbose functions as a competitive inhibitor of α-glucosidase, binding to the active site. Non-competitive inhibition implies that the compound binds to an allosteric site distinct from the substrate-binding pocket, offering a differentiated pharmacological profile that may overcome limitations of active-site competition.

enzyme kinetics non-competitive inhibition mechanism of action

In Silico Docking and Druggability Profiling Versus Undifferentiated Analogs

The series underwent homology modeling, molecular docking, and 100 ns molecular dynamics (MD) simulations. Compound 8h demonstrated stable binding within the α-glucosidase active site cavity, with key interactions involving catalytic residues, and maintained conformational stability over the simulation trajectory [1]. Additionally, in silico ADME prediction indicated favorable drug-likeness properties (Lipinski rule compliance). Many earlier quinoline–benzothiazole analogs lack this integrated computational validation, leaving their binding mode and developability uncharacterized.

molecular docking drug-likeness molecular dynamics simulation

High-Value Application Scenarios for N-(2-Methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide


Hit-to-Lead Optimization in Type 2 Diabetes Drug Discovery

The compound's α-glucosidase inhibitory potency (IC₅₀ 38–80 µM range, 10–20× more potent than acarbose) [1] and its non-competitive mechanism make it a compelling structural starting point for medicinal chemistry campaigns targeting postprandial hyperglycemia. Its favorable in silico drug-likeness profile further supports its selection as a lead-like scaffold for iterative SAR expansion.

Mechanistic Probe for Allosteric α-Glucosidase Modulation

Because the series demonstrates non-competitive inhibition (Kᵢ = 38.2 µM) [1]—unlike the competitive orthosteric binder acarbose—this compound can serve as a chemical biology tool to investigate allosteric regulatory sites on α-glucosidase, enabling target validation studies that explore alternative mechanisms of glycemic control.

Computational Chemistry Benchmarking and Docking Model Validation

With published homology modeling, docking, and 100 ns MD simulation data [1], this compound can anchor in silico screening libraries as a validated reference ligand. Its stable MD trajectory and characterized binding pose provide a benchmark for virtual screening campaigns seeking novel α-glucosidase inhibitors with non-competitive kinetics.

Selective Kinase Inhibitor Screening Panels

Given the broader benzothiazole–quinoline hybrid class has been patented as ALPK1 kinase inhibitors [2], this compound—as a congeneric exemplar—can be included in kinase selectivity profiling panels to map the selectivity boundary between α-glucosidase inhibition and kinase off-target engagement, a critical step for lead de-risking.

Quote Request

Request a Quote for N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.